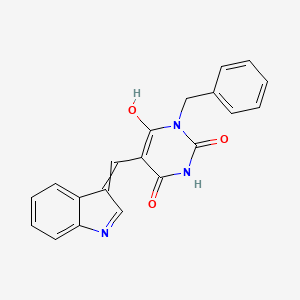
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine, also known as BBP, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. BBP is a potent inhibitor of dopamine and norepinephrine reuptake, making it an attractive candidate for the treatment of several neurological disorders.
Applications De Recherche Scientifique
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has several potential applications in scientific research. It has been studied for its use in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has also been shown to have anxiolytic and analgesic effects in animal models.
Mécanisme D'action
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine works by inhibiting the reuptake of dopamine and norepinephrine, which increases the levels of these neurotransmitters in the brain. This leads to increased activation of the reward pathway, which is responsible for feelings of pleasure and motivation. 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has also been shown to modulate the activity of the GABAergic system, which plays a role in anxiety and pain.
Biochemical and Physiological Effects
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which leads to increased activity in the reward pathway. 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has also been shown to decrease the levels of the stress hormone cortisol, which may contribute to its anxiolytic effects. In addition, 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has been shown to increase pain tolerance in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has several advantages for use in lab experiments. It is a potent inhibitor of dopamine and norepinephrine reuptake, making it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine is also relatively easy to synthesize, which makes it accessible to researchers. However, 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine has limitations in lab experiments, including its potential for off-target effects and its potential for toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine. One area of interest is the development of more selective inhibitors of dopamine and norepinephrine reuptake, which could lead to more targeted treatments for neurological disorders. Another area of interest is the use of 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine as a tool for studying the role of dopamine and norepinephrine in addiction and drug-seeking behavior. Additionally, the potential for 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine to modulate the activity of the GABAergic system suggests that it may have applications for the treatment of anxiety and pain. Further research is needed to fully understand the potential of 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine in these areas.
Méthodes De Synthèse
1-benzyl-N-(4-bromobenzyl)-4-piperidinamine can be synthesized by the reaction of 4-bromobenzyl chloride with N-benzylpiperidine in the presence of a base such as sodium hydroxide. The reaction yields 1-benzyl-N-(4-bromobenzyl)-4-piperidinamine as a white crystalline solid with a melting point of 128-130°C.
Propriétés
IUPAC Name |
1-benzyl-N-[(4-bromophenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2/c20-18-8-6-16(7-9-18)14-21-19-10-12-22(13-11-19)15-17-4-2-1-3-5-17/h1-9,19,21H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOCLJJROCYOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4980507.png)
![5-benzylidene-1-[4-(benzyloxy)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4980509.png)

![4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4980524.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4980532.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4980548.png)


![N-[4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B4980578.png)
![ethyl 1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4980584.png)
![6-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4980600.png)
